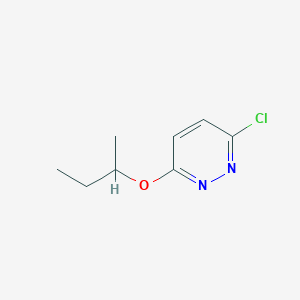

3-(2-Butoxy)-6-chloropyridazine

Description

3-(2-Butoxy)-6-chloropyridazine is a pyridazine derivative characterized by a chlorine atom at position 6 and a 2-butoxy substituent (-OCH₂CH₂CH₂CH₃) at position 2. Pyridazine derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and agrochemical applications.

For example, 3-(benzyloxy)-6-chloropyridazine is prepared by reacting 3,6-dichloropyridazine with benzyl alcohol under basic conditions . A similar approach likely applies to 3-(2-butoxy)-6-chloropyridazine, using 2-butanol as the nucleophile.

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

3-butan-2-yloxy-6-chloropyridazine |

InChI |

InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-5-4-7(9)10-11-8/h4-6H,3H2,1-2H3 |

InChI Key |

CLQWFQMNLVRJND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NN=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ether Linkages : Methoxy and butoxy groups improve bioactivity compared to halogens. For instance, replacing chlorine with methoxy at position 6 increased inhibition from 32% to 89% in angiogenesis assays. The butoxy group’s longer alkyl chain may further enhance binding affinity in hydrophobic pockets.

- Hydrazinyl Derivatives : These serve as intermediates for triazolo[4,3-b]pyridazines, which exhibit antifungal activity (e.g., compound 25 in inhibited Candida albicans at MIC = 32 µg/mL).

- Aryl Substituents : Bulky groups like 4-bromophenyl improve thermal stability and ligand efficacy in catalytic applications.

Physicochemical Properties

Physical properties vary with substituent polarity and steric effects:

Key Trends :

- Lipophilicity : Butoxy and bromophenyl substituents increase LogP, favoring membrane penetration but reducing aqueous solubility.

- Thermal Stability : Aryl derivatives (e.g., bromophenyl) exhibit higher decomposition temperatures compared to alkyl ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.